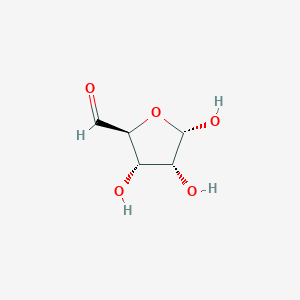
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a carbaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of a precursor compound that undergoes a series of chemical reactions, including oxidation and hydroxylation, to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of catalysts and automated control systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reaction conditions, including temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S,3S,4R,5S)-3,4,5-Trihydroxytetrahydrofuran-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-methyloxan-2-yl: This compound shares a similar hydroxyl group arrangement but differs in its overall structure and functional groups.
(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-methyloxan-2-yl: Another similar compound with slight variations in stereochemistry and functional groups.
Eigenschaften
CAS-Nummer |
207592-42-5 |
|---|---|
Molekularformel |
C5H8O5 |
Molekulargewicht |
148.11 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-3,4,5-trihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h1-5,7-9H/t2-,3-,4-,5+/m1/s1 |
InChI-Schlüssel |
BYJWRSBVRKMRDN-AIHAYLRMSA-N |
Isomerische SMILES |
C(=O)[C@@H]1[C@H]([C@H]([C@H](O1)O)O)O |
Kanonische SMILES |
C(=O)C1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


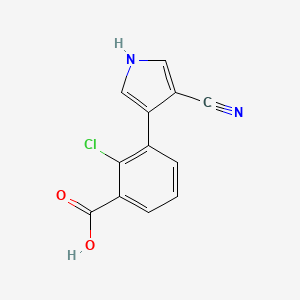
![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)
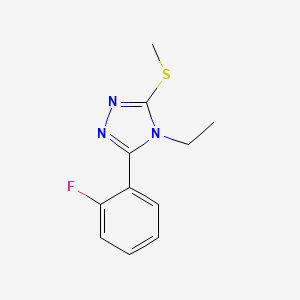

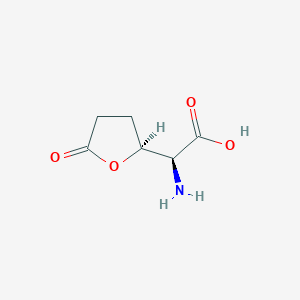

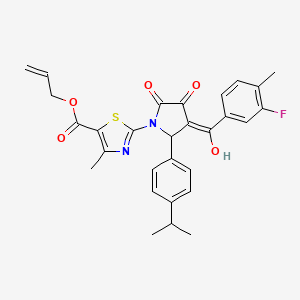
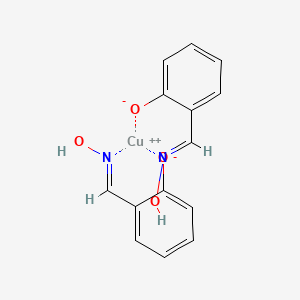
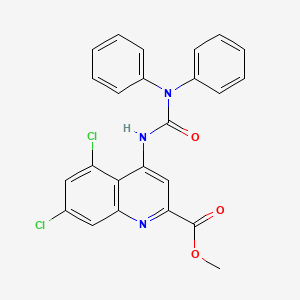
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
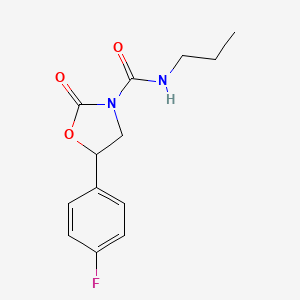
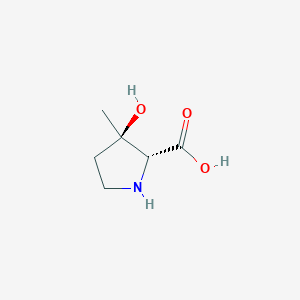
![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
